molecular formula C7H7NO2 B1175270 early protein O, pseudorabies virus CAS No. 143891-25-2

early protein O, pseudorabies virus

カタログ番号: B1175270
CAS番号: 143891-25-2
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Early protein O, pseudorabies virus, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Molecular Mechanisms and Transactivation

Transactivation Properties
EP0 contains a RING finger domain similar to the immediate-early protein ICP0 of herpes simplex virus type 1. It has been demonstrated that EP0 can transactivate various viral promoters, enhancing transcription initiation . This property is essential for understanding how PRV hijacks host cellular machinery to facilitate its replication.

Role in Viral Replication
Studies indicate that while EP0 is not essential for virulence, its absence leads to reduced replication efficiency in vitro. This suggests that EP0 may serve as a target for antiviral strategies aimed at disrupting PRV's ability to replicate effectively .

Diagnostic Applications

Biomarker Development
The expression levels of EP0 can be utilized as a biomarker for PRV infection. By developing assays that detect EP0, researchers can improve diagnostic accuracy for pseudorabies, particularly in asymptomatic carriers or low-prevalence settings .

Case Study: Diagnostic Assays
A study highlighted the development of an immunofluorescence assay targeting EP0 to differentiate between PRV-infected and uninfected cells. This method showed high specificity and sensitivity, proving beneficial for early detection of PRV outbreaks .

Vaccine Development

Attenuated Vaccine Strategies
EP0's role in transactivating viral genes has implications for vaccine development. By manipulating the expression of EP0 in vaccine strains, researchers aim to create attenuated viruses that can elicit strong immune responses without causing disease .

Case Study: Vaccine Efficacy
Research involving genetically modified strains lacking functional EP0 showed promising results in eliciting robust immune responses while maintaining safety profiles in swine models. These findings suggest that targeting EP0 could enhance vaccine formulations against PRV .

Therapeutic Applications

Antiviral Drug Development
Given its role in viral transcription, EP0 represents a potential target for antiviral drug development. Compounds designed to inhibit EP0 function could reduce viral load and mitigate symptoms associated with PRV infection .

Case Study: Inhibitory Compounds
Recent studies have identified small molecules that specifically inhibit the interaction between EP0 and its target promoters, leading to decreased PRV replication in vitro. These findings open avenues for developing novel antiviral therapies against pseudorabies .

特性

CAS番号

143891-25-2

分子式

C7H7NO2

分子量

0

同義語

early protein O, pseudorabies virus

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。